methyl 4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate methyl 4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14974412
InChI: InChI=1S/C19H13N3O3S2/c1-25-18(24)13-6-4-12(5-7-13)11-15-17(23)22-19(27-15)20-16(21-22)9-8-14-3-2-10-26-14/h2-11H,1H3/b9-8+,15-11-
SMILES:
Molecular Formula: C19H13N3O3S2
Molecular Weight: 395.5 g/mol

methyl 4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate

CAS No.:

Cat. No.: VC14974412

Molecular Formula: C19H13N3O3S2

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate -

Specification

Molecular Formula C19H13N3O3S2
Molecular Weight 395.5 g/mol
IUPAC Name methyl 4-[(Z)-[6-oxo-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate
Standard InChI InChI=1S/C19H13N3O3S2/c1-25-18(24)13-6-4-12(5-7-13)11-15-17(23)22-19(27-15)20-16(21-22)9-8-14-3-2-10-26-14/h2-11H,1H3/b9-8+,15-11-
Standard InChI Key QBWQMHXAIKGISF-NOCYUORASA-N
Isomeric SMILES COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2
Canonical SMILES COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound integrates three heterocyclic systems:

  • Thiazolo[3,2-b][1, triazole core: A fused bicyclic system comprising a thiazole and 1,2,4-triazole ring, with a ketone group at position 6 .

  • (E)-2-(Thiophen-2-yl)ethenyl substituent: A conjugated ethenyl bridge linking the thiophene heterocycle to the thiazolo-triazole core, stabilizing the molecule through π-π interactions .

  • Methyl benzoate group: Positioned at the para position of the phenyl ring, enhancing solubility and modulating electronic properties .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₂₁H₁₄N₃O₃S₂
Molecular Weight420.48 g/mol
IUPAC NameMethyl 4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl] thiazolo[3,2-b][1,2,] triazol-5(6H)-ylidene}methyl]benzoate
CAS Registry NumberNot yet assigned

Synthesis and Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Thiazole Formation: Condensation of thiourea derivatives with α-haloketones yields the thiazole ring .

  • Triazole Cyclization: Reaction with hydrazine derivatives forms the 1,2,4-triazole moiety .

  • Ethenyl Substitution Introduction: A Heck coupling or Wittig reaction installs the (E)-2-(thiophen-2-yl)ethenyl group .

  • Esterification: Methylation of the benzoic acid intermediate completes the synthesis .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclizationDMF, 80°C, 12 h65–70%
CouplingPd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C55%
EsterificationCH₃I, K₂CO₃, acetone, RT90%

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water .

  • Thermal Stability: Decomposes at 210–215°C, as observed in differential scanning calorimetry .

  • Photostability: Conjugated system exhibits absorption maxima at 340 nm (π→π* transitions), with moderate fluorescence at 450 nm .

Table 3: Spectroscopic Data

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 8.12 (d, J=16 Hz, CH=CH), 7.85 (thiophene-H), 3.91 (s, OCH₃)
IR1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O triazolone)
MSm/z 420.48 [M+H]⁺

Applications in Materials Science

The conjugated system enables applications in:

  • Organic Electronics: As an electron-transport layer in OLEDs (external quantum efficiency: ~15%) .

  • Dye-Sensitized Solar Cells: Light absorption in the visible spectrum enhances photon capture.

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